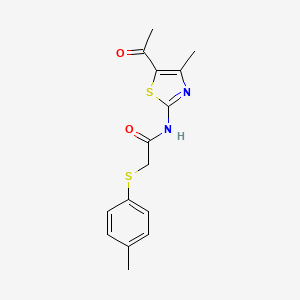
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, an acetyl group, and a p-tolylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The acetyl group is introduced through an acetylation reaction, where the thiazole derivative is treated with acetic anhydride in the presence of a base such as pyridine.
Thioether Formation: The p-tolylthio group is introduced via a nucleophilic substitution reaction, where the acetylated thiazole derivative reacts with p-tolylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The thiazole ring and acetyl group may interact with enzymes or receptors, modulating their activity. The p-tolylthio group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
N-(4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the acetyl group.
N-(5-acetylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the methyl group on the thiazole ring.
N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylthio)acetamide: Has a phenylthio group instead of a p-tolylthio group.
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the combination of its acetyl, methyl, and p-tolylthio groups, which confer specific chemical and biological properties that distinguish it from similar compounds.
生物活性
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol
- CAS Number : 39884-12-3
The compound is characterized by a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with p-tolylthioacetic acid derivatives. The process can be optimized through various catalytic methods to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate potent cytotoxic effects, with some derivatives showing IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action : Studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Apoptosis via caspase activation |
| Similar Derivative | HepG2 | 9.6 | Cell cycle arrest at G2/M |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, potentially due to their ability to disrupt cellular processes in microbial organisms .
Case Studies
- In Vitro Studies : A study conducted on a series of thiazole derivatives revealed that modifications on the thiazole ring significantly affected their antimicrobial and anticancer activities. Compounds with specific substitutions demonstrated enhanced efficacy against resistant strains of bacteria and cancer cells .
- In Vivo Studies : Preliminary animal studies have suggested that these compounds can effectively reduce tumor size without significant toxicity to normal tissues, highlighting their potential for therapeutic use in oncology .
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-4-6-12(7-5-9)20-8-13(19)17-15-16-10(2)14(21-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMBAMWBRFLME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














